2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide
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Overview
Description
It has the molecular formula C10H13NO2 and a molecular weight of 179.2157 . This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidative decarboxylation of the corresponding carboxylic acid . This process typically requires a biphasic water/chlorobenzene mixture and an alkyl radical, such as butyl, generated from the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dinitrogen pentoxide and reducing agents such as hydrogen gas . The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid (2-Pyridinecarboxylic acid): Shares a similar structure but lacks the butyl group.
Nicotinic acid (3-Pyridinecarboxylic acid):
Isonicotinic acid (4-Pyridinecarboxylic acid): Another isomer with the carboxylic acid group in a different position.
Uniqueness
2-Pyridinecarboxylic acid, 5-butyl-, 1-oxide is unique due to the presence of the butyl group, which imparts different chemical and biological properties compared to its isomers. This structural difference can influence its reactivity, solubility, and interactions with biological targets .
Properties
CAS No. |
82654-00-0 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-butyl-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-8-5-6-9(10(12)13)11(14)7-8/h5-7H,2-4H2,1H3,(H,12,13) |
InChI Key |
IXZMLXUNSSYGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C[N+](=C(C=C1)C(=O)O)[O-] |
Origin of Product |
United States |
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